An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-4-phenylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-phenylnicotinonitrile is a halogenated derivative of the nicotinonitrile scaffold, a key pharmacophore in modern medicinal chemistry. Its unique structural features, including a reactive chloro substituent, a versatile nitrile group, and a phenyl moiety, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The pyridine ring, a common motif in numerous FDA-approved drugs, coupled with the electron-withdrawing nature of the nitrile group, provides a platform for fine-tuning the electronic and steric properties of derivative molecules to optimize their interaction with biological targets. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of 2-Chloro-4-phenylnicotinonitrile in the field of drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 2-Chloro-4-phenylnicotinonitrile is essential for its effective use in research and development. These properties dictate its handling, reactivity, and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClN₂ | |
| Molecular Weight | 214.65 g/mol | |
| CAS Number | 163563-64-2 | |
| Melting Point | 125-128 °C | |
| Appearance | Off-white to light yellow crystalline powder | Inferred from typical appearance of similar organic compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from the structure and properties of similar compounds |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to the synthesis of 2-Chloro-4-phenylnicotinonitrile would involve the following key steps:
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Synthesis of a 2-amino-4-phenylnicotinonitrile precursor: This can be achieved through a one-pot multi-component reaction involving benzaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base such as piperidine or sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.
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Diazotization of the amino group: The resulting 2-amino-4-phenylnicotinonitrile can then be converted to a diazonium salt by treatment with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrochloric acid.
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Sandmeyer Reaction for Chlorination: The diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position of the pyridine ring, yielding the final product, 2-Chloro-4-phenylnicotinonitrile.
Caption: Proposed synthetic pathway for 2-Chloro-4-phenylnicotinonitrile.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar nicotinonitrile derivatives. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 2-Amino-4-phenylnicotinonitrile
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To a stirred solution of benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 2-amino-4-phenylnicotinonitrile.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified intermediate.
Step 2: Synthesis of 2-Chloro-4-phenylnicotinonitrile
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Suspend the purified 2-amino-4-phenylnicotinonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-phenylnicotinonitrile.
Reactivity Profile
The chemical reactivity of 2-Chloro-4-phenylnicotinonitrile is primarily dictated by the interplay of its functional groups.
Caption: Key reactive sites of 2-Chloro-4-phenylnicotinonitrile.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen and the nitrile group stabilizes the Meisenheimer intermediate formed upon nucleophilic attack, facilitating the displacement of the chloride ion. This makes it a versatile handle for introducing a wide variety of substituents, including:
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Amines: Reaction with primary or secondary amines can be used to synthesize 2-amino-4-phenylnicotinonitrile derivatives.
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Alkoxides and Thiolates: Treatment with alkoxides or thiolates allows for the introduction of ether or thioether linkages.
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Azides: Substitution with sodium azide can provide access to tetrazole-containing compounds after subsequent cyclization.
Cross-Coupling Reactions
The chloro group can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a range of chemical transformations:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
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Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine.
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Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings.
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Phenyl Protons: A multiplet in the aromatic region (typically δ 7.4-7.8 ppm) integrating to 5 protons.
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Pyridine Protons: Two doublets in the downfield region of the aromatic spectrum, corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 5-position will be upfield relative to the 6-position proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule.
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Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the nitrogen (C6) are expected to be in the more downfield portion of this region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
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C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
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C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.
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C-H Stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.
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C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.65 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.
Applications in Drug Discovery and Medicinal Chemistry
The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility makes 2-Chloro-4-phenylnicotinonitrile a highly attractive starting material for the synthesis of novel therapeutic agents.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a pyridine or a related heterocyclic core. The 2-chloro substituent on the nicotinonitrile ring provides a convenient attachment point for various hinge-binding motifs, while the phenyl group at the 4-position can be directed towards other pockets within the ATP-binding site of kinases. The nitrile group can also form important hydrogen bonding interactions with the protein backbone.
In the Development of CNS-Active Agents
The pyridine ring is a common feature in many centrally acting drugs. The lipophilic nature of the phenyl group in 2-Chloro-4-phenylnicotinonitrile may facilitate blood-brain barrier penetration, making its derivatives potential candidates for the treatment of neurological and psychiatric disorders.
As a Precursor for Bioactive Heterocycles
Through the versatile reactivity of its chloro and nitrile groups, 2-Chloro-4-phenylnicotinonitrile can be elaborated into a wide array of more complex heterocyclic systems, such as thienopyridines, furopyridines, and pyrazolopyridines, many of which have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Safety and Handling
As a laboratory chemical, 2-Chloro-4-phenylnicotinonitrile should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following general guidelines should be followed based on the known hazards of similar compounds:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
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Toxicity: The acute toxicity of this compound is not fully characterized. Similar chlorinated and nitrilated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They may also cause irritation to the skin, eyes, and respiratory tract.
Disclaimer: This safety information is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult a specific and up-to-date MSDS for the compound before use.
Conclusion
2-Chloro-4-phenylnicotinonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an excellent starting material for the construction of diverse libraries of heterocyclic compounds. The presence of the privileged nicotinonitrile scaffold suggests significant potential for the discovery of novel drug candidates targeting a wide range of biological pathways. Further exploration of the synthetic utility and biological activity of derivatives of 2-Chloro-4-phenylnicotinonitrile is a promising avenue for future research in the quest for new and improved therapeutics.
